2-(Dimethylamino)-5-fluorobenzothioamide
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Overview
Description
2-(Dimethylamino)-5-fluorobenzothioamide is an organic compound that belongs to the class of benzothioamides This compound is characterized by the presence of a dimethylamino group and a fluorine atom attached to a benzothioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-fluorobenzothioamide typically involves the reaction of 5-fluoro-2-nitroaniline with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reduction process. The nitro group is reduced to an amino group, which then reacts with dimethylamine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-5-fluorobenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-5-fluorobenzothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-fluorobenzothioamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-(Dimethylamino)benzothioamide
- 5-Fluorobenzothioamide
- 2-(Dimethylamino)-5-chlorobenzothioamide
Comparison: 2-(Dimethylamino)-5-fluorobenzothioamide is unique due to the presence of both the dimethylamino group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H11FN2S |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(dimethylamino)-5-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C9H11FN2S/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
HEZHLIRFAWSBHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C(=S)N |
Origin of Product |
United States |
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